Trichosanatina

Descripción general

Descripción

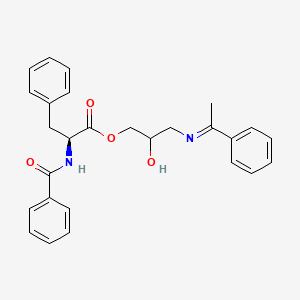

Trichosanatine is a useful research compound. Its molecular formula is C27H28N2O4 and its molecular weight is 444.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Trichosanatine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trichosanatine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agricultura

La tricosanatina se puede utilizar para la investigación en el campo de la agricultura . Las aplicaciones específicas en este campo no se detallan en las fuentes, pero es posible que sus propiedades bioactivas puedan utilizarse para mejorar el crecimiento de las plantas o proteger los cultivos de plagas o enfermedades.

Farmacéuticos

La tricosanatina también tiene aplicaciones en la industria farmacéutica . Podría utilizarse en el desarrollo de nuevos fármacos o terapias, aunque los usos específicos no se detallan en las fuentes.

Salud cardiovascular

Se ha descubierto que la tricosanatina alivia el daño celular endotelial inducido por lipoproteínas de baja densidad oxidadas . Esto sugiere que podría tener aplicaciones potenciales en el tratamiento o prevención de enfermedades cardiovasculares.

Actividad antiinflamatoria

La investigación ha demostrado que la tricosanatina puede atenuar el estrés oxidativo en las células endoteliales de la vena umbilical humana (HUVEC) inducido por lipoproteínas de baja densidad oxidadas (ox-LDL) . Esto indica que la tricosanatina puede tener propiedades antiinflamatorias y podría utilizarse en el tratamiento de enfermedades inflamatorias crónicas.

Inhibición de la apoptosis

Se ha descubierto que la tricosanatina inhibe la apoptosis en las HUVEC inducida por ox-LDL . Esto sugiere que podría tener aplicaciones potenciales en el tratamiento de enfermedades donde la muerte celular es un factor.

Inhibición de la autofagia

Se ha descubierto que la tricosanatina inhibe la autofagia en las HUVEC inducida por ox-LDL . Esto sugiere que podría tener aplicaciones potenciales en el tratamiento de enfermedades donde la autofagia juega un papel.

Análisis Bioquímico

Biochemical Properties

Trichosanatine plays a significant role in biochemical reactions, particularly in the inhibition of the LOX-1/p38 mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial in the development of endothelial dysfunction, a precursor to atherosclerosis. Trichosanatine interacts with various biomolecules, including oxidized low-density lipoprotein (ox-LDL), LOX-1, and p38 MAPK. By inhibiting the activation of LOX-1 and p38 MAPK, Trichosanatine helps prevent ox-LDL-induced endothelial cell injury .

Cellular Effects

Trichosanatine has been shown to exert protective effects on endothelial cells, particularly human umbilical vein endothelial cells (HUVECs). It enhances cell viability, reduces apoptosis, and decreases reactive oxygen species (ROS) generation. Trichosanatine also helps maintain mitochondrial membrane potential (MMP) in cells exposed to ox-LDL. These effects are mediated through the inhibition of the LOX-1/p38 MAPK pathway, highlighting the compound’s potential in mitigating endothelial dysfunction .

Molecular Mechanism

At the molecular level, Trichosanatine exerts its effects by binding to and inhibiting the activation of LOX-1 and p38 MAPK. This inhibition prevents the downstream signaling events that lead to endothelial cell injury. Specifically, Trichosanatine reduces the expression levels of LOX-1 and phosphorylated p38 MAPK, thereby mitigating the harmful effects of ox-LDL on endothelial cells. This molecular mechanism underscores the therapeutic potential of Trichosanatine in preventing atherosclerosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Trichosanatine have been observed over various time points. Studies have shown that Trichosanatine remains stable and effective in inhibiting the LOX-1/p38 MAPK pathway over extended periods. The compound’s stability and sustained activity make it a promising candidate for long-term therapeutic applications. Additionally, Trichosanatine’s protective effects on endothelial cells have been maintained over time, further supporting its potential as a therapeutic agent .

Dosage Effects in Animal Models

In animal models, the effects of Trichosanatine vary with different dosages. Lower doses of Trichosanatine have been shown to effectively inhibit the LOX-1/p38 MAPK pathway and protect endothelial cells from ox-LDL-induced injury. Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use. Studies have also identified threshold effects, where the protective effects of Trichosanatine are maximized at specific dosage levels .

Metabolic Pathways

Trichosanatine is involved in metabolic pathways related to the inhibition of the LOX-1/p38 MAPK pathway. It interacts with enzymes and cofactors that regulate the expression and activation of LOX-1 and p38 MAPK. By modulating these metabolic pathways, Trichosanatine helps maintain endothelial cell function and prevent the development of atherosclerosis. The compound’s effects on metabolic flux and metabolite levels further highlight its potential as a therapeutic agent .

Transport and Distribution

Within cells and tissues, Trichosanatine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its protective effects. Trichosanatine’s distribution within endothelial cells is crucial for its ability to inhibit the LOX-1/p38 MAPK pathway and prevent ox-LDL-induced injury .

Subcellular Localization

Trichosanatine’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles within endothelial cells, where it can effectively inhibit the LOX-1/p38 MAPK pathway. Targeting signals and post-translational modifications play a role in directing Trichosanatine to these subcellular locations, ensuring its therapeutic efficacy .

Propiedades

IUPAC Name |

[2-hydroxy-3-(1-phenylethylideneamino)propyl] (2S)-2-benzamido-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O4/c1-20(22-13-7-3-8-14-22)28-18-24(30)19-33-27(32)25(17-21-11-5-2-6-12-21)29-26(31)23-15-9-4-10-16-23/h2-16,24-25,30H,17-19H2,1H3,(H,29,31)/t24?,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOLPGPCLASMMB-BBMPLOMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCC(COC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=NCC(COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

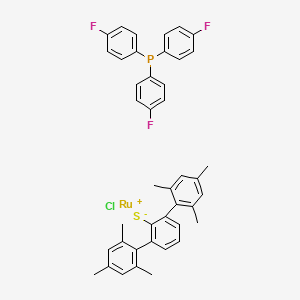

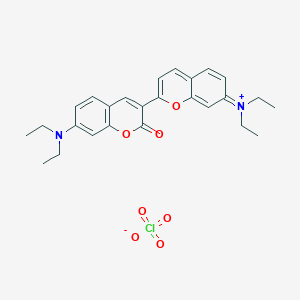

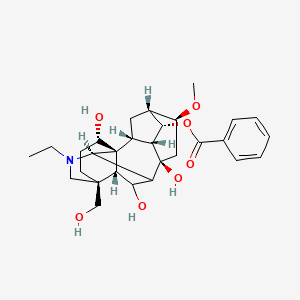

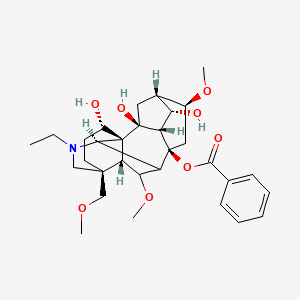

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Trichosanatine in protecting endothelial cells from damage?

A1: Trichosanatine has been shown to protect human umbilical vein endothelial cells (HUVECs) from damage induced by oxidized low-density lipoprotein (ox-LDL). [] This protective effect is mediated through the inhibition of the LOX-1/p38 mitogen-activated protein kinase (MAPK) pathway. [] The lectin-like oxidized LDL receptor-1 (LOX-1) is upregulated in HUVECs exposed to ox-LDL, leading to the activation of the p38 MAPK pathway, ultimately resulting in cell injury. Trichosanatine effectively attenuates the ox-LDL-induced upregulation of LOX-1, thus suppressing the downstream activation of p38 MAPK and mitigating cell damage. []

Q2: Beyond its protective effects on endothelial cells, what other potential therapeutic applications have been explored for Trichosanatine?

A2: Research suggests that Trichosanatine may hold promise as a potential anticancer agent. [] Specifically, it has been identified as a potential Protein Phosphatase 2A (PP2A) activator. [] PP2A is a crucial enzyme involved in regulating various cellular processes, and its dysregulation is implicated in cancer development. Docking simulations and molecular dynamics studies indicate that Trichosanatine exhibits favorable binding interactions with PP2A, particularly with key residues Arg89 and Arg214, suggesting its potential to modulate PP2A activity and exert anti-cancer effects. []

Q3: What is the chemical structure of Trichosanatine?

A3: Trichosanatine is an alkaloid. Its structure was first determined from extracts of Trichosanthes rosthornii Harms. [] It is characterized as 3-[(1-phenyl)ethylidene]amino-2-hydroxy-propyl α-(benzoylamino)-benzenepropanoate. []

Q4: Has Trichosanatine been identified in other plant sources besides Trichosanthes rosthornii?

A4: Yes, Trichosanatine has been isolated from the whole plants of Viola yedoensis, a species of violet. [] This finding, along with its presence in Trichosanthes species, highlights its distribution across different plant genera and suggests its potential ecological significance.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6S,7R,8As)-2-phenyl-6,7,8-tris(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B1495999.png)

![[(4R,7aS)-7a-methyl-1-[(2R)-1-oxopropan-2-yl]-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B1496010.png)

![(1'S,3S,3'R,7R,7'R,9'S,10'S)-12'-Acetyl-10'-hydroxy-7,9'-dimethyl-4'-methylidene-6-[(E)-3-oxobut-1-enyl]spiro[4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-3,13'-6-oxatricyclo[8.4.0.03,7]tetradec-11-ene]-2,5'-dione](/img/structure/B1496040.png)